1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-
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Overview
Description
1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
- 1-Boc-1,6-diazaspiro[3.3]heptane heMioxalate
- tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)- is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15N3O4 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl (4R)-6-[2-(methylamino)-2-oxoethyl]-7-oxo-1,6-diazaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C10H15N3O4/c1-11-7(14)5-12-6-10(8(12)15)3-4-13(10)9(16)17-2/h3-6H2,1-2H3,(H,11,14)/t10-/m1/s1 |
InChI Key |
IWQMHUNOKPHXKZ-SNVBAGLBSA-N |
Isomeric SMILES |
CNC(=O)CN1C[C@@]2(C1=O)CCN2C(=O)OC |
Canonical SMILES |
CNC(=O)CN1CC2(C1=O)CCN2C(=O)OC |
Origin of Product |
United States |
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